对氨基乙基苯甲醛盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Aminoethylbenzaldehyde HCl is a derivative of benzaldehyde with an amino group at the para position. It is a compound of interest in various chemical syntheses and reactions due to its functional groups. While the provided papers do not directly discuss p-Aminoethylbenzaldehyde HCl, they do provide insights into the behavior of similar compounds, such as 2-aminobenzaldehydes and p-dimethylaminobenzaldehyde, which can be extrapolated to understand the properties and reactivity of p-Aminoethylbenzaldehyde HCl.

Synthesis Analysis

The synthesis of complex aminals from 2-aminobenzaldehydes is demonstrated in the first paper, where a scandium pentafluorobenzoate-catalyzed cascade reaction is used to create polycyclic ring-fused aminals . Although this paper does not directly address p-Aminoethylbenzaldehyde HCl, the methodology could potentially be applied to synthesize related compounds, suggesting that p-Aminoethylbenzaldehyde HCl could also participate in similar cascade reactions under the right conditions.

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal and molecular structure of a related compound, p-aminobenzaldehyde cyclohexylthiosemicarbazone . The study reveals how the molecule is arranged in the solid state and the types of intramolecular and intermolecular interactions it forms. This information is valuable for understanding how p-Aminoethylbenzaldehyde HCl might crystallize and what kind of molecular interactions it might exhibit.

Chemical Reactions Analysis

The first paper's discussion of the formation of ring-fused aminals and analogues of Tröger's base from 2-aminobenzaldehydes indicates that p-Aminoethylbenzaldehyde HCl could potentially undergo similar reactions to form heterocyclic compounds . The presence of the amino group in the para position is likely to influence the reactivity and the types of reactions the compound can participate in.

Physical and Chemical Properties Analysis

The solubility of p-dimethylaminobenzaldehyde in aqueous solutions of HCl and H2SO4 is explored in the third paper . This study provides insights into how the substitution of functional groups on the benzaldehyde core can affect solubility and interaction with acids. By analogy, p-Aminoethylbenzaldehyde HCl is expected to have its solubility influenced by the presence of the amino group and its protonation state in acidic environments.

科学研究应用

缓蚀

由 4-氨基安替比林、硫代氨基脲和 2-甲基苯甲醛反应合成的化合物在酸性溶液中对低碳钢表现出显着的缓蚀作用,在 5.0 mM 浓度下抑制效率高达 96.5%。这表明在工业过程中保护金属免受腐蚀的潜在应用 (Al-amiery 等人,2013)。

荧光传感

据报道,开发了一种包含醛基的高灵敏度和选择性开启荧光探针,用于检测半胱氨酸 (Cys) 和高半胱氨酸 (Hcy)。该探针在活细胞中具有低毒性,显示出生物成像和检测硫醇的潜力,表明其在生物医学研究中的效用 (Yang 等人,2016)。

环境修复

关于氨基酸及其盐去除环境空气中气态醛的研究表明,对氨基苯甲酸盐酸盐等同时具有 NH3+ 和 COOH 基团的化合物对去除空气中的醛类非常有效。这表明在空气净化技术中的潜在应用 (Sugiura & Fukumoto, 2007)。

催化

通过一系列化学改性制备的氨基官能化纳米多孔聚合物固体碱已显示出有效催化 Knoevenagel 缩合。这些固体碱表现出优异的活性和良好的可回收性,表明它们在有机合成和化学制造过程中的应用 (Zhang 等人,2015)。

生物分子的合成

合成了一种新型杂双功能连接子,它包含醛反应性氨基氧基和硫醇反应性马来酰亚胺基,促进了马来酰亚胺含硫醇反应性标记剂的简单有效合成。这一发展对于合成用于正电子发射断层扫描 (PET) 的 (18)F 标记的生物分子具有重要意义,表明其在诊断成像和分子生物学研究中的应用 (Toyokuni 等人,2003)。

属性

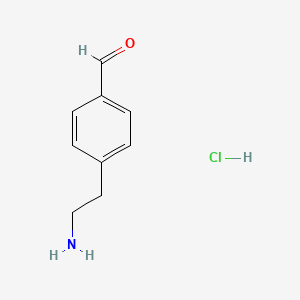

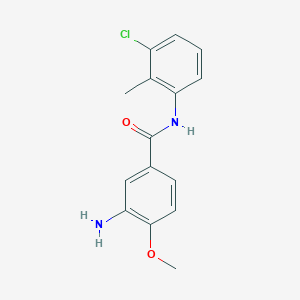

IUPAC Name |

4-(2-aminoethyl)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,7H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQBVINMJVONLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612261 |

Source

|

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Aminoethylbenzaldehyde hcl | |

CAS RN |

64353-37-3 |

Source

|

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64353-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)